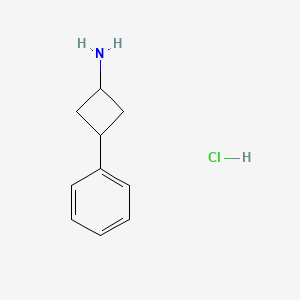
1-butyl-N-phenyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-N-phenyl-1H-benzimidazol-2-amine: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . The compound this compound features a butyl group and a phenyl group attached to the benzimidazole core, which may influence its chemical and biological properties.
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in biological activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of benzimidazole derivatives in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which might suggest a potential impact on bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents , suggesting that the synthesis environment may influence the properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-butyl-N-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and amination reactions . One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde (such as benzaldehyde) under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using butyl bromide in the presence of a base like potassium carbonate.
Amination: Finally, the alkylated benzimidazole undergoes amination with aniline to introduce the phenyl group.
Industrial Production Methods:
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions:
1-butyl-N-phenyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole derivative.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-butyl-N-phenyl-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
1-butyl-1H-benzimidazole: Lacks the phenyl group, which may result in different biological activities.
N-phenyl-1H-benzimidazol-2-amine: Lacks the butyl group, affecting its chemical properties and reactivity.
1-methyl-N-phenyl-1H-benzimidazol-2-amine: Contains a methyl group instead of a butyl group, influencing its pharmacological profile.
Uniqueness:
1-butyl-N-phenyl-1H-benzimidazol-2-amine is unique due to the presence of both butyl and phenyl groups, which may enhance its lipophilicity and ability to interact with various biological targets, potentially leading to improved pharmacological properties .
特性
IUPAC Name |
1-butyl-N-phenylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDBOSSTWPQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,4-dimethylbenzenesulfonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2816559.png)
![(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2816560.png)


![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)


